14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
Description
This compound features a tricyclic framework comprising a 14-membered ring system with fused oxygen (2-oxa) and nitrogen (6-aza) heteroatoms. Key structural attributes include:
- Methoxy group at position 14: Enhances lipophilicity and may influence metabolic stability.
- Methyl group at position 6: Modulates steric effects and electronic properties of the nitrogen atom.
- Diol groups at positions 3 and 9: Likely critical for hydrogen bonding with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15-7-6-14(17)10(8-15)12(16)9-4-3-5-11(18-2)13(9)19-14/h3-5,10,12,16-17H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIUDUQSNEKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)C(C3=C(O2)C(=CC=C3)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Bioactivity: Nitro vs. Methoxy Groups: Compound B (4-nitro-phenyl) demonstrated antibacterial activity at 40–100 μM, suggesting electron-withdrawing groups like NO₂ may enhance target engagement but increase toxicity risks compared to the target compound’s 14-OCH₃ . Sulfur vs. Oxygen/Nitrogen: Sulfur-containing analogs (e.g., and ) exhibit greater lipophilicity, which may improve membrane penetration but reduce solubility.
Role of Diol Groups: Diols in the target compound (positions 3 and 9) mirror functional groups in Compound B (positions 7 and 11) and ’s 3,4-diols. These motifs are critical for hydrogen bonding with GTPase active sites, as seen in Obg inhibitors like Garcinol .
Tricyclic vs.
Synthetic Feasibility :
- highlights synthetic routes for tetracyclic analogs with aryl substitutions, suggesting the target compound could be synthesized via similar methods (e.g., cycloaddition or ring-closing metathesis) .
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